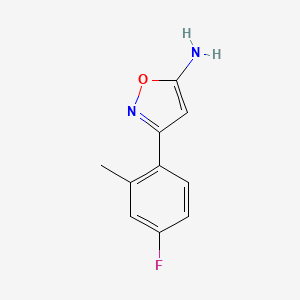

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9FN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |

InChI Key |

RSZMNBFYXUFWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Halogenated Derivatives

3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7) :

- The bromine atom, a strong electron-withdrawing group, enhances electrophilic substitution reactions.

- In enantioselective synthesis, this compound achieved yields of 72–96% and enantiomeric excess (ee) of 80–85% when reacted with pyrrole derivatives .

- Comparison : The target compound’s fluorine substituent (smaller and more electronegative than bromine) may reduce steric hindrance and alter electronic interactions in catalytic reactions.

3-(3-Chlorophenyl)isoxazol-5-amine :

- The meta-chloro substituent directs reactivity to specific positions in aromatic systems.

- Demonstrated similar high yields (86–97%) and enantioselectivity (81–86% ee) in triarylmethane synthesis .

- Comparison : The target compound’s para-fluoro and ortho-methyl groups may lead to distinct regioselectivity due to steric and electronic modulation.

Alkyl-Substituted Derivatives

- 3-(4-Methylphenyl)isoxazol-5-amine (CAS 28883-91-2) : The para-methyl group is electron-donating, increasing the electron density of the phenyl ring. Used in NSAID derivatives to enhance COX-2 selectivity .

TrkA Inhibitors

3-(tert-Butyl)isoxazol-5-amine (Compound 31) :

- Exhibited an IC50 of 79.4 ± 5.0 nM against TrkA.

- Comparison : The tert-butyl group’s bulkiness may enhance target binding through hydrophobic interactions, whereas the target compound’s fluorine and methyl groups balance electronic and steric effects.

p-Fluorobenzene derivatives (Compound 35) :

- Substitution with p-fluorobenzene reduced activity (IC50 = 47.2 ± 4.6 nM), highlighting the importance of substituent position.

- Comparison : The target compound’s 2-methyl group in the ortho position may improve binding affinity by restricting rotational freedom.

TACC3 Inhibitors

- 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (BO-264) : The methoxy group enhances solubility, while the morpholino group facilitates hydrogen bonding. Comparison: The target compound lacks a morpholino substituent, suggesting differences in pharmacokinetics and target engagement.

Physicochemical Properties

Solubility and Stability

- Comparison: Fluorine’s lower lipophilicity (logP ~2.0) may enhance aqueous solubility but reduce tissue penetration.

-

- Derivatives like {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride show improved crystallinity and stability.

- Comparison : The target compound’s hydrochloride form likely shares these advantages, facilitating formulation.

Biological Activity

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of a fluorine atom on the phenyl group enhances its biological properties, potentially improving metabolic stability and bioavailability.

The biological activity of 3-(4-fluoro-2-methylphenyl)isoxazol-5-amine is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways, which is crucial for its therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory processes or cancer progression.

- Receptor Modulation : It can bind to receptors involved in neurotransmission or immune responses, altering their activity.

Biological Activities

Research indicates that 3-(4-fluoro-2-methylphenyl)isoxazol-5-amine exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Its ability to inhibit cyclooxygenase enzymes suggests potential use as an anti-inflammatory agent.

- Neuroprotective Properties : Isoxazole derivatives are known for their neuroprotective effects, which may be relevant for treating neurodegenerative diseases .

Case Studies and Experimental Data

-

Anticancer Studies : In vitro evaluations have shown that 3-(4-fluoro-2-methylphenyl)isoxazol-5-amine demonstrates significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values indicate effective concentrations for inhibiting cell growth.

Cell Line IC50 (µM) HeLa 15.5 CaCo-2 12.3 MCF-7 (breast) 20.7 -

Anti-inflammatory Activity : The compound has been tested for its ability to inhibit COX enzymes, with results showing a dose-dependent inhibition pattern.

Concentration (µM) COX Inhibition (%) 10 35 25 60 50 85 - Neuroprotective Studies : In models of oxidative stress, the compound has shown protective effects on neuronal cells, reducing apoptosis rates significantly.

Comparison with Similar Compounds

To contextualize the effectiveness of 3-(4-fluoro-2-methylphenyl)isoxazol-5-amine, it is useful to compare it with other structurally similar compounds.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)isoxazol-5-amine | Anticancer, anti-inflammatory | Enhanced selectivity in receptor binding |

| 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine | Neuroprotective | Different substitution pattern |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting substituted benzaldehydes with tetronic acid and isoxazol-5-amine derivatives under reflux conditions. For example, 3-(4-chlorophenyl)isoxazol-5-amine was synthesized using 3,4,5-trimethoxybenzaldehyde, tetronic acid, and 3-(4-chlorophenyl)isoxazol-5-amine in ethanol at 80°C, yielding 85% product . Adjusting substituents (e.g., fluorine or methyl groups) on the phenyl ring requires optimizing solvent polarity (e.g., dichloromethane or ethanol) and reaction time to improve yield .

Q. How can spectroscopic techniques characterize this compound?

- NMR : The fluorine atom in the 4-fluoro-2-methylphenyl group produces distinct NMR shifts (e.g., -110 to -120 ppm). NMR reveals aromatic protons (δ 6.8–7.5 ppm) and isoxazole protons (δ 6.2–6.5 ppm) .

- IR : Stretching vibrations for C-F (1200–1250 cm) and N-H (3300–3500 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for CHFNO) and fragmentation patterns validate the structure .

Q. What preliminary assays evaluate its biological activity?

Use in vitro assays to screen for bioactivity:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Enzyme Inhibition : Kinase or cyclooxygenase-2 (COX-2) inhibition assays at 10–100 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .

Advanced Research Questions

Q. How do substituents on the amino group influence enantioselective synthesis?

Substituting one hydrogen in the amino group with ethyl (e.g., N-ethyl-3-phenylisoxazol-5-amine) enhances enantioselectivity (91–93% ee) via hydrogen bonding with chiral phosphoric acid catalysts. However, replacing both hydrogens with ethyl groups reduces yields (27%) and selectivity (23% ee) due to steric hindrance and loss of H-bonding interactions . Optimize catalysts (e.g., SPINOL-derived phosphoric acids) and reaction temperatures (0–25°C) to balance reactivity and selectivity.

Q. What computational methods predict substituent effects on electronic properties?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing (e.g., -F) or donating (e.g., -CH) effects on reactivity. Substituents at the para position of the phenyl ring significantly alter electron density on the isoxazole ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2) to rationalize substituent-dependent activity. Fluorine atoms enhance binding via hydrophobic interactions in enzyme pockets .

Q. How to resolve contradictions in reaction yields during scale-up?

Discrepancies between small- and large-scale syntheses often arise from inefficient heat transfer or solvent evaporation. Solutions include:

- Process Optimization : Use flow chemistry for controlled mixing and temperature gradients.

- Purification : Employ flash chromatography (silica gel, MeOH/CHCl) or recrystallization (ethyl acetate/hexane) to isolate high-purity product .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

Q. What strategies improve regioselectivity in heterocyclic ring formation?

- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer cyclization. For example, 3,4,5-trimethoxyphenyl groups direct oxazole formation via steric and electronic effects .

- Catalytic Systems : Use Cu(I) or Pd(II) catalysts to favor 5-membered ring closure over 6-membered byproducts .

Q. How to validate hydrogen bonding’s role in catalytic enantioselectivity?

- Deuterium Labeling : Replace NH with ND to confirm H-bonding via kinetic isotope effects.

- X-ray Crystallography : Resolve catalyst-substrate complexes to visualize H-bond networks (e.g., NH···O=P interactions in chiral phosphoric acid systems) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Isoxazol-5-amine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.